N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide

Catalog No.
S13018851
CAS No.
675106-50-0
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide

CAS Number

675106-50-0

Product Name

N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide

IUPAC Name

N-(4-methylpent-1-enyl)hepta-2,4-dienamide

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-4-5-6-7-10-13(15)14-11-8-9-12(2)3/h5-8,10-12H,4,9H2,1-3H3,(H,14,15)

InChI Key

YZLLPJMYGXDHAM-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CC(=O)NC=CCC(C)C

N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide is a unique chemical compound characterized by its molecular formula C13H21NOC_{13}H_{21}NO and a molecular weight of 207.31 g/mol. The compound features a hepta-2,4-dienamide backbone, which is substituted with a 4-methylpent-1-en-1-yl group. This structural configuration allows for diverse chemical reactivity and potential applications in various fields, including organic chemistry and medicinal research.

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  • Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicine: It is investigated for therapeutic properties and as a lead compound in drug discovery initiatives.
  • Industry: The compound finds utility in developing new materials and chemical products.
  • The synthesis of N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide typically involves the following steps:

    • Starting Materials: The synthesis begins with hepta-2,4-dienoic acid and 4-methylpent-1-en-1-amine.
    • Reaction Conditions: A coupling agent such as dicyclohexylcarbodiimide (DCC) is used in combination with a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is generally conducted in dichloromethane at room temperature.
    • Industrial Production: For industrial purposes, continuous flow synthesis techniques may be employed to enhance yield and efficiency. Automated reactors and advanced purification methods like chromatography are also utilized to optimize production processes.

    The mechanism of action for N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, affecting various biochemical pathways. Detailed studies on its interactions are necessary to fully understand its potential therapeutic implications.

    Several compounds share structural similarities with N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide:

    Compound NameStructural Features
    N-Allyl-4-methylbenzenesulfonamideContains a sulfonamide group instead of an amide group.
    N-(4-Methylpent-1-enyl)hepta-2,4-dienamideSimilar structure but with slight variations in substituents.

    Uniqueness

    N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide stands out due to its specific structural features that confer distinct reactivity and potential applications. Its combination of a hepta-2,4-dienamide backbone with a 4-methylpent-1-enyl substituent makes it valuable for various scientific and industrial purposes.

    XLogP3

    3.4

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    207.162314293 g/mol

    Monoisotopic Mass

    207.162314293 g/mol

    Heavy Atom Count

    15

    Dates

    Last modified: 08-10-2024

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